2-Phenyl-3-(3-pyridinyl)acrylonitrile

Kinase Inhibition PI3Kdelta Cellular Assay

Procuring 2-Phenyl-3-(3-pyridinyl)acrylonitrile (CAS 49601-70-9) demands precision. The specific substitution pattern on its π-conjugated core is critical for PI3Kδ activity (IC50=374 nM) and photophysical behavior. Even minor analog substitution introduces significant experimental risk. This compound serves as a distinguished tool for PI3K/AKT pathway investigation with a clean CYP3A4 inhibition profile (IC50=10,000 nM), and as a building block for OLEDs and fluorescent probes. Validate your research with the unambiguous, application-specific performance of this pure acrylonitrile derivative.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
Cat. No. B280616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-(3-pyridinyl)acrylonitrile
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CN=CC=C2)C#N
InChIInChI=1S/C14H10N2/c15-10-14(13-6-2-1-3-7-13)9-12-5-4-8-16-11-12/h1-9,11H/b14-9-
InChIKeyOSDJNRJWFCHJNQ-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-3-(3-pyridinyl)acrylonitrile: A Versatile Acrylonitrile Scaffold for Kinase-Targeted Research and Optical Material Development


2-Phenyl-3-(3-pyridinyl)acrylonitrile (CAS 49601-70-9) is a conjugated acrylonitrile derivative featuring a phenyl and a 3-pyridinyl substituent on an acrylonitrile core . This compound belongs to the class of phenylacrylonitriles, which are recognized for their ability to modulate tyrosine kinase signal transduction, particularly the KDR/FLK-1 receptor, as disclosed in foundational patents [1]. Beyond its biological relevance, the compound's extended π-conjugated system imparts distinct photophysical properties, making it a valuable building block for the synthesis of advanced optical materials and fluorescent probes [2].

The Risks of Generic 2-Phenyl-3-(3-pyridinyl)acrylonitrile Substitution in Biological and Optical Applications


Procurement of 2-Phenyl-3-(3-pyridinyl)acrylonitrile cannot be approached with a generic substitution mindset. The precise substitution pattern on the acrylonitrile core is a critical determinant of biological activity and photophysical behavior. For instance, within the phenylacrylonitrile class, the nature of substituents on the pyridine and phenyl units directly impacts inhibitory activity against protein farnesyltransferase, with the cyanoacrylonitrile function itself being essential for biological potential [1]. Furthermore, even subtle changes in molecular packing and intermolecular interactions, as seen in different polymorphs of related (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, can lead to significant variations in optical properties, highlighting the compound's sensitivity to its precise molecular and solid-state environment [2]. Therefore, substituting this compound with a close analog without rigorous, application-specific validation introduces substantial risk of experimental failure or non-reproducible results.

Quantitative Differentiation of 2-Phenyl-3-(3-pyridinyl)acrylonitrile: Evidence for Informed Procurement


PI3Kdelta Kinase Inhibition: A Direct Comparison of Cellular Activity

In a cellular assay measuring inhibition of PI3Kdelta-mediated AKT phosphorylation, 2-Phenyl-3-(3-pyridinyl)acrylonitrile exhibits an IC50 value of 374 nM [1]. This value is substantially higher (less potent) than that of the highly optimized, clinical-stage PI3Kdelta inhibitor TGR-1202 (Umbralisib), which has a reported IC50 of 22.2 nM [2]. This 16.8-fold difference in potency demonstrates that 2-Phenyl-3-(3-pyridinyl)acrylonitrile is not a potent PI3Kdelta inhibitor and should be considered a tool compound for mechanistic studies rather than a lead candidate for therapeutic development.

Kinase Inhibition PI3Kdelta Cellular Assay

CYP3A4 Metabolic Stability: A Class-Level Inference for In Vivo Compatibility

In a human liver microsome assay, 2-Phenyl-3-(3-pyridinyl)acrylonitrile demonstrates a high IC50 of 10,000 nM for time-dependent inhibition of Cytochrome P450 3A4 (CYP3A4) [1]. CYP3A4 is a major drug-metabolizing enzyme. This high IC50 suggests that the compound is a very weak CYP3A4 inhibitor. In contrast, many potent drugs are known to be strong CYP3A4 inhibitors with IC50 values often below 1,000 nM [2]. This difference implies that 2-Phenyl-3-(3-pyridinyl)acrylonitrile has a low potential for causing drug-drug interactions via CYP3A4 inhibition.

Drug Metabolism CYP3A4 ADME

Optical Differentiation: Synthesis Yield and Purity as a Procurement Consideration

2-Phenyl-3-(3-pyridinyl)acrylonitrile was synthesized via a solvent-free Knoevenagel condensation, a green chemistry approach that offers advantages in terms of cost, safety, and environmental impact [1]. While the specific yield for this compound was not isolated in the reference, the reported method generally provides good yields (70-90%) for this class of compounds under optimized conditions [2]. In contrast, a closely related positional isomer, 2-phenyl-3-(pyridin-2-yl)acrylonitrile, when synthesized under similar conditions, may exhibit different yields due to steric or electronic effects of the ortho-pyridyl nitrogen, which can influence the condensation reaction.

Organic Synthesis Knoevenagel Condensation Material Science

Optimal Application Scenarios for 2-Phenyl-3-(3-pyridinyl)acrylonitrile Based on Quantitative Evidence


Tool Compound for PI3Kdelta-Mediated Signaling Studies

Based on its confirmed, albeit moderate, cellular activity against PI3Kdelta (IC50 = 374 nM) [1], 2-Phenyl-3-(3-pyridinyl)acrylonitrile is ideally suited as a tool compound for investigating the PI3K/AKT pathway in a research setting. Its potency profile is distinct from high-affinity clinical inhibitors, making it useful for studying concentration-dependent effects, partial inhibition, or as a control to benchmark the potency of novel compounds. Researchers investigating B-cell malignancies, inflammation, or other PI3Kdelta-related biology can utilize this compound to modulate signaling without the complete pathway shutdown caused by more potent inhibitors.

Building Block for Synthesis of Advanced Fluorescent Materials

The compound's π-conjugated acrylonitrile core, established through its synthesis via Knoevenagel condensation [2], makes it a valuable starting material for the development of novel fluorescent probes and organic electronic materials. Its structure allows for further functionalization and is a key component in the synthesis of more complex pyridinevinylene derivatives with tailored optical properties. Material scientists and synthetic chemists can procure this compound to create libraries of fluorescent dyes for bioimaging, optoelectronics, or as a component in organic light-emitting diodes (OLEDs).

Reference Standard for CYP3A4 Interaction Studies

The experimental data indicating a very low potential for CYP3A4 inhibition (IC50 = 10,000 nM) [3] positions 2-Phenyl-3-(3-pyridinyl)acrylonitrile as a valuable reference standard in drug metabolism and pharmacokinetics (DMPK) assays. It can serve as a negative control or a benchmark for 'clean' compounds in high-throughput screening for CYP3A4 inhibition. Researchers can use it to validate assay systems, differentiate between potent and weak CYP inhibitors, and ensure that observed effects in cellular assays are not confounded by metabolic interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-3-(3-pyridinyl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.